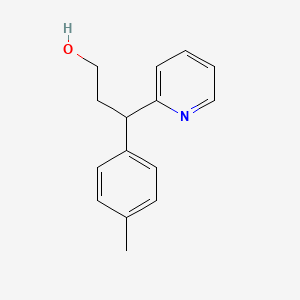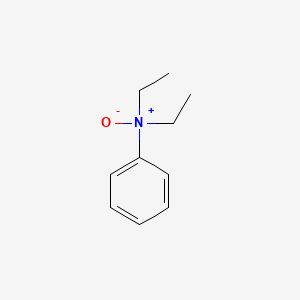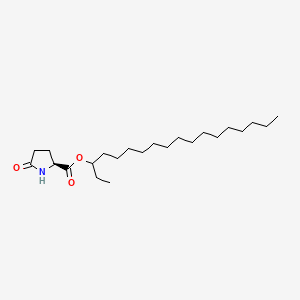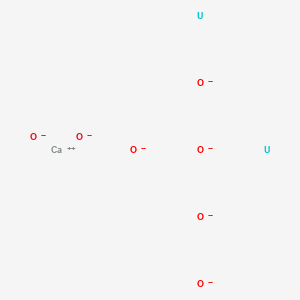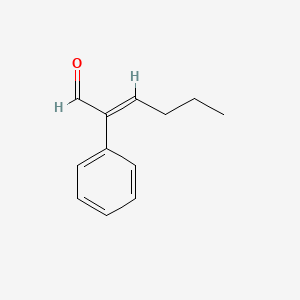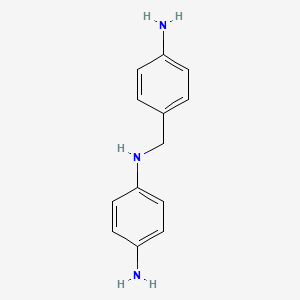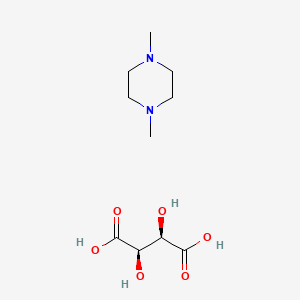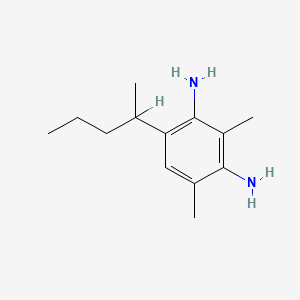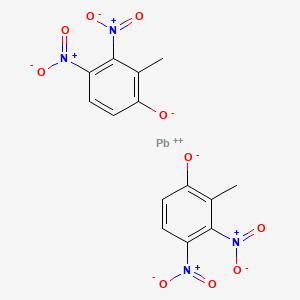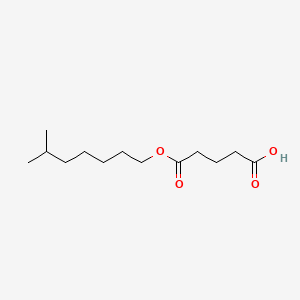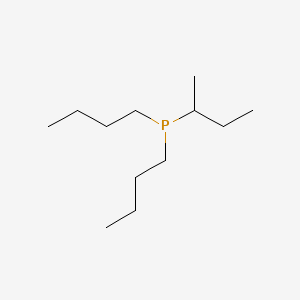
Phosphine, dibutyl(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, dibutyl(1-methylpropyl)- is an organophosphorus compound with the chemical formula C11H25P. It is a tertiary phosphine, meaning it has three alkyl groups attached to the phosphorus atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine, dibutyl(1-methylpropyl)- can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents.
From Metallated Phosphines: This route uses metallated phosphines as intermediates.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine (P–H) to unsaturated compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to produce phosphines.
C–P Coupling Reactions: This method involves the coupling of carbon and phosphorus atoms.
Industrial Production Methods
Industrial production of phosphines often involves large-scale reactions using halogenophosphines and organometallic reagents. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, dibutyl(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Phosphines can undergo substitution reactions where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and organometallic reagents are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Phosphine, dibutyl(1-methylpropyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphine, dibutyl(1-methylpropyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylphosphine: This compound has a similar structure but with different alkyl groups attached to the phosphorus atom.
Triphenylphosphine: Another similar compound with three phenyl groups attached to the phosphorus atom.
Uniqueness
Phosphine, dibutyl(1-methylpropyl)- is unique due to its specific alkyl groups, which confer different chemical properties and reactivity compared to other phosphines. Its ability to form stable complexes with various metal ions makes it particularly useful in catalysis and industrial applications .
Propriétés
Numéro CAS |
115491-61-7 |
|---|---|
Formule moléculaire |
C12H27P |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
butan-2-yl(dibutyl)phosphane |
InChI |
InChI=1S/C12H27P/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12H,5-11H2,1-4H3 |
Clé InChI |
SMUBJBAMJRPBIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(CCCC)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


